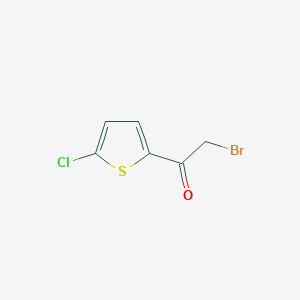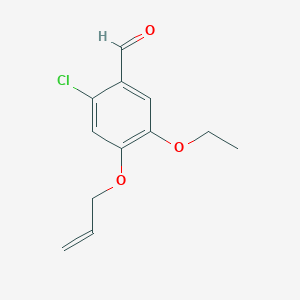
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” is a chemical compound. Based on its name, it likely contains an aldehyde group (-CHO), an allyloxy group (an ether with an allyl group), a chloro group (a chlorine atom), and an ethoxy group (an ether with an ethyl group). The exact properties and behaviors of this compound would depend on the arrangement of these groups .
Synthesis Analysis
While specific synthesis methods for “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” are not available, similar compounds are often synthesized through reactions like allylation and condensation . For example, 4-Allyloxybenzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base .Wissenschaftliche Forschungsanwendungen
High-Voltage Direct Current (HVDC) Cable Insulation
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde: can be grafted onto polypropylene (PP) to improve its electrical properties for use in HVDC cables . The presence of polar functional groups and a conjugated structure in the compound enhances the material’s resistance to space charge accumulation under DC electric stress, which is crucial for maintaining the integrity and longevity of cable insulation.
Organic Synthesis
This compound serves as a precursor for the synthesis of various aromatic compounds. Its functional groups facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functionalities into the molecular structure. This is particularly useful in the development of complex organic molecules with specific desired properties.
Polymer Modification
The compound’s ability to graft onto polymers like PP indicates its potential for modifying the physical properties of plastics. This could lead to the creation of new materials with enhanced mechanical strength, thermal stability, and chemical resistance, which are valuable in a wide range of industrial applications .
Eco-Friendly Material Development
In the quest for sustainable materials, 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde could play a role in developing eco-friendly alternatives to traditional insulating materials like cross-linked polyethylene (XLPE). This aligns with global efforts to reduce environmental pollution and material waste .
Electrical Property Enhancement
The compound’s grafting onto PP has shown to effectively inhibit space charge accumulation, which is a significant issue in the performance of electrical insulating materials. By improving volume resistivity and DC breakdown strength, it contributes to the overall enhancement of electrical properties .
Design of Polymer Insulating Materials
The study of this compound’s effects on the electrical properties of PP provides valuable insights for the design and development of next-generation polymer insulating materials. These materials are essential for the advancement of HVDC technology and the improvement of electrical power transmission efficiency .
Protecting Group Strategy in Synthesis
The allyloxy group in the compound can act as a temporary protecting group for hydroxyl groups in organic synthesis. This strategy is employed to prevent unwanted reactions during complex synthesis processes, ensuring the correct functional groups remain unaltered until the desired step.
Zukünftige Richtungen
While specific future directions for “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” are not available, research into similar compounds is ongoing. For example, researchers have developed a photoenzyme for enantioselective [2+2] cycloadditions, opening up new possibilities for excited-state chemistry in protein active sites . Another study synthesized new azo-isoxazoline derivatives from aromatic aldehydes, hydroxylamine hydrochloride, and 4-(allyloxy)azobenzene .
Eigenschaften
IUPAC Name |
2-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKKQNMAJYLASY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366797 |
Source


|
| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde | |
CAS RN |
692268-01-2 |
Source


|
| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


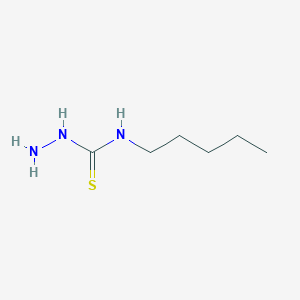
![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)
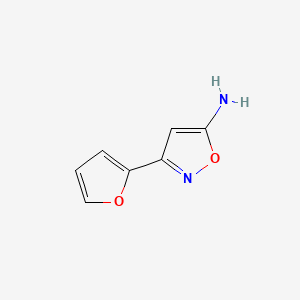
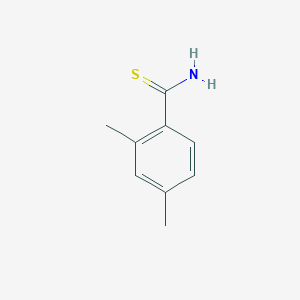
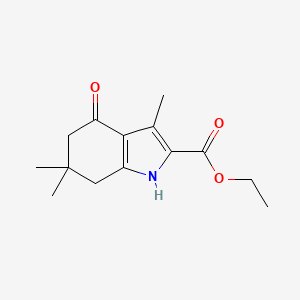
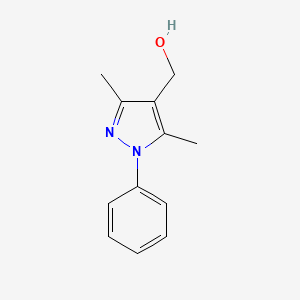


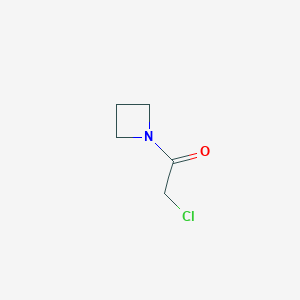


![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
